5-methyl-1H-imidazol-2-amine hydrochloride

Description

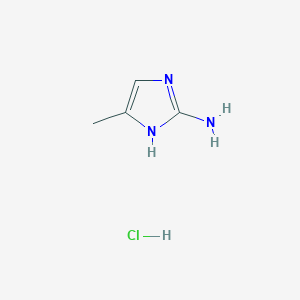

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRXGQCNPSDRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515123 | |

| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6775-38-8 | |

| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-imidazol-2-amine hydrochloride

Foreword

For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. These fundamental characteristics govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth exploration of 5-methyl-1H-imidazol-2-amine hydrochloride (CAS: 6775-38-8), a substituted imidazole of significant interest in medicinal chemistry and pharmacological research. While direct experimental data for this specific salt is not exhaustively published, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive and practical framework. Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in established scientific methodologies.

Molecular Structure and Identification

5-methyl-1H-imidazol-2-amine hydrochloride is the salt of the heterocyclic amine 5-methyl-1H-imidazol-2-amine. The imidazole core is a five-membered aromatic ring containing two nitrogen atoms. The presence of the amino group at the 2-position and the methyl group at the 5-position significantly influences its electronic properties and potential for intermolecular interactions.

The hydrochloride salt form is typically employed to enhance the compound's aqueous solubility and stability, a common strategy in pharmaceutical development.[1] The protonation of the imidazole ring system is key to its behavior in solution.

Caption: Chemical structure of 5-methyl-1H-imidazol-2-amine.

The protonation of the imidazole ring can lead to tautomeric forms. Understanding this equilibrium is crucial for interpreting spectral data and predicting receptor interactions.

Caption: Tautomeric equilibrium of the protonated imidazole ring.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-methyl-1H-imidazol-2-amine and its hydrochloride salt.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Methodological Approach & Rationale |

| Molecular Formula | C₄H₈ClN₃ | C₄H₇N₃ | Elemental Analysis |

| Molecular Weight | 133.58 g/mol [2] | 97.12 g/mol [3] | Mass Spectrometry |

| Appearance | White to off-white crystalline solid[1] | Oil | Visual Inspection |

| Melting Point | Estimated: 80-90 °C | Not Applicable | Differential Scanning Calorimetry (DSC). Based on the melting point of the isomeric 1-methyl-1H-imidazol-2-amine hydrochloride (84-85 °C).[4] |

| Solubility | Highly soluble in water and polar protic solvents.[1] | Soluble in methanol, ethanol, dichloromethane.[1] Limited aqueous solubility. | UV-Vis Spectroscopy or Gravimetric Analysis |

| pKa | Estimated: 8.5 - 9.5 | Not Applicable | Potentiometric Titration. Based on values for related 2-aminoimidazolium ions.[5][6] |

| Stability | Stable under standard laboratory conditions when protected from light and moisture.[1] | Susceptible to degradation under certain pH and light conditions.[1] | HPLC with a stability-indicating method. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by adding an excess of the compound to water, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in a filtered aliquot.

Protocol:

-

Add an excess amount of 5-methyl-1H-imidazol-2-amine hydrochloride to a known volume of deionized water in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

-

Prepare a series of dilutions of the clear filtrate.

-

Quantify the concentration of the compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the filtrate to determine the aqueous solubility.

Caption: Workflow for aqueous solubility determination.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized.

Protocol:

-

Accurately weigh and dissolve a known amount of 5-methyl-1H-imidazol-2-amine hydrochloride in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Place the pH electrode in the sample solution and monitor the initial pH.

-

Incrementally add a standardized solution of sodium hydroxide (NaOH) while continuously stirring and recording the pH after each addition.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is determined from the midpoint of the steepest part of the titration curve.

Spectral Characterization

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectrum (in D₂O):

-

δ ~2.3 ppm (singlet, 3H): Methyl protons (CH₃).

-

δ ~6.8 ppm (singlet, 1H): Imidazole ring proton (C4-H).

-

The NH and NH₂ protons will likely exchange with D₂O and may not be observed.

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ ~10 ppm: Methyl carbon (CH₃).

-

δ ~118 ppm: Imidazole ring carbon (C4).

-

δ ~130 ppm: Imidazole ring carbon (C5).

-

δ ~150 ppm: Imidazole ring carbon (C2).

Protocol:

-

Dissolve approximately 5-10 mg of 5-methyl-1H-imidazol-2-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions (KBr pellet):

-

3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and imidazole ring.

-

3100-3000 cm⁻¹: C-H stretching of the aromatic imidazole ring.

-

2950-2850 cm⁻¹: C-H stretching of the methyl group.

-

~1650 cm⁻¹: N-H bending vibrations.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, for an oil (the free base), a thin film can be cast on a salt plate.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum (Electrospray Ionization, Positive Mode - ESI+):

-

[M+H]⁺: m/z = 98.07 (for the free base, C₄H₈N₃⁺).

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methyl-1H-imidazol-2-amine hydrochloride | 1450-94-8 [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1H-imidazol-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-methyl-1H-imidazol-2-amine hydrochloride (CAS No: 6775-38-8), a key heterocyclic building block in modern medicinal chemistry.[1][] The imidazole scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven protocols and in-depth explanations of the underlying chemical principles. We will cover a robust synthetic route, rigorous analytical characterization methods including NMR, IR, and Mass Spectrometry, and essential safety protocols.

Introduction and Scientific Context

The imidazole ring is a fundamental component of many natural products, such as the amino acid histidine, and is integral to the mechanism of action of numerous pharmaceuticals.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with biological targets.[4] The 2-aminoimidazole moiety, in particular, is a critical pharmacophore found in compounds with a wide array of biological activities.

5-methyl-1H-imidazol-2-amine hydrochloride serves as a crucial starting material for the synthesis of more complex molecules. The methyl group at the 5-position provides a strategic point for steric and electronic modulation, influencing the molecule's interaction with target proteins. This guide presents a validated, step-by-step methodology for its preparation and characterization, ensuring high purity and structural integrity for downstream applications in drug discovery and development.

Synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride

The synthesis of 2-aminoimidazoles can be achieved through various routes.[3] A reliable and commonly employed strategy involves the cyclization of an α-aminoketone precursor with a cyanamide equivalent. This section details a robust, two-step procedure starting from commercially available 1-aminopropan-2-one.

Causality Behind Experimental Choices

-

Step 1: Cyclization with Cyanamide: The core of this synthesis is the condensation reaction between 1-aminopropan-2-one and cyanamide. The amino group of the aminoketone attacks the electrophilic carbon of cyanamide, initiating a cascade that leads to the formation of the imidazole ring. The reaction is typically performed under mildly acidic conditions to facilitate the cyclization and subsequent dehydration.

-

Step 2: Hydrochloride Salt Formation: The free base, 5-methyl-1H-imidazol-2-amine, is often an oil or a solid that can be challenging to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify through recrystallization, and store.[5] This is achieved by treating a solution of the free base with hydrochloric acid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride.

Detailed Synthesis Protocol

Materials:

-

1-Aminopropan-2-one hydrochloride

-

Cyanamide (50 wt. % solution in water)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Isopropanol

-

Hydrochloric Acid (concentrated or as a solution in isopropanol)

Procedure:

Step 1: Synthesis of 5-methyl-1H-imidazol-2-amine (Free Base)

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-aminopropan-2-one hydrochloride (1 eq.) in water.

-

To this solution, add cyanamide (1.1 eq., 50 wt. % solution in water).

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly basify the solution to a pH > 10 by adding a concentrated solution of NaOH. Caution: This is an exothermic process.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a semi-solid.

Step 2: Formation of 5-methyl-1H-imidazol-2-amine hydrochloride

-

Dissolve the crude free base from Step 1 in a minimal amount of isopropanol.

-

While stirring, slowly add a solution of hydrochloric acid in isopropanol dropwise.

-

A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension in an ice bath for 30-60 minutes to maximize crystallization.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities.

-

Dry the product under vacuum to yield pure 5-methyl-1H-imidazol-2-amine hydrochloride.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[5]

Spectroscopic and Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.0 ppm (s, 1H), ~4.5-5.5 ppm (br s, NH protons), ~2.2 ppm (s, 3H) | Singlet for the imidazole ring proton (C4-H). Broad singlet for exchangeable amine/imidazole NH protons. Singlet for the methyl group (C5-CH₃).[5][6] |

| ¹³C NMR | Chemical Shift (δ) | ~145 ppm, ~120 ppm, ~115 ppm, ~10 ppm | C2 (amine-bearing carbon), C5 (methyl-bearing carbon), C4, and the methyl carbon, respectively.[7] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3100 (N-H stretch), 1640 (C=N stretch), 1580 (N-H bend) | Confirms the presence of primary amine and imidazole functional groups.[8] |

| Mass Spectrometry | m/z (ESI+) | [M+H]⁺ at 98.08 | Corresponds to the molecular weight of the protonated free base (C₄H₇N₃).[7] |

| Melting Point | Temperature (°C) | >200 °C (with decomposition) | Characteristic of a stable salt. |

| Appearance | Physical State | White to off-white crystalline solid | Expected appearance of the pure hydrochloride salt.[5] |

Rationale for Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation of organic molecules. They provide precise information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and substitution pattern of the imidazole ring.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The characteristic stretching and bending vibrations of N-H and C=N bonds provide strong evidence for the formation of the 2-aminoimidazole structure.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms the molecular formula of the synthesized compound. The fragmentation pattern can also offer additional structural information.[12]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses must be conducted with appropriate safety measures.

-

Hazard Identification: While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, related imidazole and amine hydrochloride compounds are often classified as harmful if swallowed and can cause skin and serious eye irritation.[7][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling the reagents and product.[14][15]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed a reliable and reproducible protocol for the synthesis and characterization of 5-methyl-1H-imidazol-2-amine hydrochloride. By providing a rationale for the experimental choices and a comprehensive analytical framework, this document serves as a valuable resource for scientists engaged in pharmaceutical research and development. The methodologies described herein are designed to yield high-purity material suitable for the most demanding synthetic applications, empowering the discovery of next-generation therapeutics built upon the versatile 2-aminoimidazole scaffold.

References

-

PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Methyl-1H-imidazol-2-amine Hydrochloride. Retrieved from [Link]

-

International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. (n.d.). SynArchive. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2022). National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Retrieved from [Link]

-

ACS Omega. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. Retrieved from [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

Synthesis and Characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (n.d.). HHS Public Access. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. longdom.org [longdom.org]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride | C7H15Cl2N3S | CID 3015999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Imidazole, 2-methyl-, hydrochloride [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 5-methyl-1H-imidazol-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1H-imidazol-2-amine hydrochloride (CAS No: 6775-38-8), a heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. We delve into its core chemical and physical properties, provide a representative synthetic protocol, and discuss its potential biological activities, with a particular focus on its role as a scaffold for kinase inhibitors. This document is intended to serve as a foundational resource, offering field-proven insights and detailed methodologies to guide researchers in their exploration of this and related chemical entities.

Core Compound Identification and Properties

5-methyl-1H-imidazol-2-amine and its hydrochloride salt are derivatives of imidazole, a fundamental aromatic heterocycle prevalent in numerous biologically active molecules.[1] The 2-aminoimidazole moiety, in particular, is recognized as a privileged scaffold in drug discovery due to its ability to form key hydrogen bond interactions with various biological targets.

Chemical Structure and Identifiers

The structure of 5-methyl-1H-imidazol-2-amine features a five-membered imidazole ring substituted with a methyl group at the C5 position and an amine group at the C2 position. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for laboratory use.

-

IUPAC Name: 5-methyl-1H-imidazol-2-amine hydrochloride

-

Synonyms: 4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride[2]

-

CAS Number: 6775-38-8[2]

-

Free Base CAS: 6653-42-5[2]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for experimental design, including solvent selection, storage, and analytical method development.

| Property | Value | Source / Notes |

| Molecular Formula | C₄H₈ClN₃ | [2] |

| Molecular Weight | 133.58 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Inferred from supplier data.[3] |

| Melting Point | 115-117 °C | [4] |

| SMILES | CC1=CN=C(N1)N.Cl | [4][5] |

| InChIKey | RCRXGQCNPSDRIC-UHFFFAOYSA-N | [4][5] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure and salt form. |

Chemical Structure Diagram:

Caption: 2D Structure of 5-methyl-1H-imidazol-2-amine hydrochloride.

Synthesis and Characterization

While numerous methods exist for the synthesis of the imidazole core, this section outlines a representative and plausible protocol for the preparation of 2-amino-5-methylimidazole, which can then be converted to its hydrochloride salt. The described method is based on the well-established Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[6]

Representative Synthesis Protocol

Reaction: Methylglyoxal + Formaldehyde + 2 NH₃ → 2-Amino-5-methyl-1H-imidazole

This reaction pathway leverages readily available starting materials. The critical step is the formation of the 2-aminoimidazole ring system through a series of condensation and cyclization steps.

Materials:

-

Methylglyoxal (40% solution in water)

-

Cyanamide

-

Ammonium hydroxide (28-30% solution)

-

Hydrochloric acid (concentrated and in diethyl ether)

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine methylglyoxal (1.0 eq) and cyanamide (1.1 eq) in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonia Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add ammonium hydroxide (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. The rationale for this controlled addition is to manage the exothermicity of the initial condensation reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Methanol 9:1).

-

Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and water. Add water to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL) to remove non-polar impurities.

-

Product Isolation (Free Base): Adjust the aqueous layer to a pH of ~10-11 with a suitable base (e.g., 2M NaOH) and extract the product into a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform:isopropanol. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-5-methyl-1H-imidazole free base.

-

Purification: The crude product can be purified via column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol or ethanol. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-methyl-1H-imidazol-2-amine hydrochloride.

Spectroscopic Characterization (Predicted)

No publicly available experimental spectra for this specific compound were identified. However, based on data from analogous structures such as 2-methylimidazole and 4-methylimidazole, a hypothetical set of NMR data can be predicted to aid in characterization.[7][8][9] The tautomeric nature of the imidazole ring can lead to averaged signals or the presence of both tautomers in solution.

| Technique | Hypothetical Data (in DMSO-d₆) |

| ¹H NMR | δ ~ 6.5-6.8 (s, 1H, C4-H), δ ~ 2.1-2.3 (s, 3H, -CH₃), δ ~ 5.0-6.0 (br s, 2H, -NH₂), δ ~ 11.0-12.0 (br s, 1H, ring N-H). |

| ¹³C NMR | δ ~ 148-152 (C2-NH₂), δ ~ 125-130 (C5-CH₃), δ ~ 110-115 (C4), δ ~ 10-14 (-CH₃). |

Causality Behind Predictions: The chemical shifts for the imidazole ring carbons (C2, C4, C5) are highly dependent on the substituent and the tautomeric state. The C2 carbon bearing the electron-donating amino group is expected to be significantly downfield. The methyl group at C5 will shield it slightly compared to an unsubstituted carbon, while the protonated C4 will appear in the characteristic aromatic region for imidazoles.

Biological Activity and Applications in Drug Discovery

The 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in potent and selective kinase inhibitors.[10][11] Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[12]

Mechanism of Action: Kinase Inhibition

Derivatives of 2-aminoimidazole frequently act as ATP-competitive inhibitors. The core scaffold functions as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of substrate proteins.

Caption: ATP-competitive kinase inhibition by a 2-aminoimidazole scaffold.

The specific substitutions on the imidazole ring dictate the compound's selectivity and potency against different kinases. The methyl group at the C5 position of the target compound can provide advantageous steric interactions or improve metabolic stability, making it a valuable building block for developing selective inhibitors for families like the Src Family Kinases (SFKs) or TGF-beta receptors.[10][11]

Experimental Workflow: In Vitro Kinase Inhibition Assay

To determine the inhibitory potential of 5-methyl-1H-imidazol-2-amine hydrochloride or its derivatives against a specific kinase, a robust in vitro assay is required. The following protocol describes a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀).

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. An effective inhibitor will prevent ATP consumption, leading to a high signal.

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate peptide

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

5-methyl-1H-imidazol-2-amine hydrochloride (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

DMSO (for compound dilution)

-

White, opaque 96-well or 384-well assay plates

-

Luminescent ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

-

Luminometer plate reader

Step-by-Step Protocol

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This creates a concentration gradient to test.

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate kinase reaction buffer.

-

Assay Plate Setup:

-

Add 1 µL of each compound dilution from the series to the wells of the assay plate.

-

Add 1 µL of DMSO to "no inhibitor" (100% activity) control wells.

-

Add 1 µL of the positive control inhibitor to "zero activity" control wells.

-

-

Kinase Reaction Initiation: Add 25 µL of the kinase/substrate master mix to all wells.

-

ATP Addition: To initiate the kinase reaction, add 25 µL of ATP solution to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the kinase reaction.

-

Reaction Termination and Signal Detection: Add 50 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luciferase-driven reaction that generates light from the remaining ATP.

-

Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (100% activity) and "zero activity" controls.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-methyl-1H-imidazol-2-amine hydrochloride. The following information is based on data for structurally similar imidazole compounds.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause serious eye damage or irritation. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-methyl-1H-imidazol-2-amine hydrochloride is a valuable chemical building block with significant potential in drug discovery and development. Its 2-aminoimidazole core serves as a proven scaffold for targeting key enzyme families, particularly protein kinases. This guide has provided a technical foundation covering its synthesis, characterization, potential biological applications, and a detailed experimental protocol for its evaluation as a kinase inhibitor. By understanding these core principles, researchers can effectively leverage this compound and its derivatives in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Methyl-1H-imidazol-2-amine Hydrochloride. Retrieved January 15, 2026, from [Link]

-

Mondal, J., & Modak, A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3993-4015. Available from: [Link]

-

PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole. Retrieved January 15, 2026, from [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry, 49(23), 6819-32. Available from: [Link]

-

Radi, M., et al. (2014). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 19(9), 14787-14804. Available from: [Link]

-

UCHEM. (n.d.). Factory supply Price 1-Methyl-1H-imidazol-2-amine hydrochloride CAS 1450-94-8. Retrieved January 15, 2026, from [Link]

-

Bertinaria, M., et al. (2006). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. Bioorganic & Medicinal Chemistry Letters, 16(5), 1302-6. Available from: [Link]

-

Impicciatore, M., et al. (1976). [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors]. Il Farmaco; edizione scientifica, 31(8), 616-22. Available from: [Link]

-

Al-Hourani, B. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(10), 1256. Available from: [Link]

-

Weinstein, H., et al. (1976). Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. Molecular Pharmacology, 12(5), 738-45. Available from: [Link]

-

G. S. S. Mala, et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1169. Available from: [Link]

-

Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry, 6(2). Available from: [Link]

-

ResearchGate. (2019). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Retrieved January 15, 2026, from [Link]

-

Leurs, R., et al. (2000). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 130(1), 101-108. Available from: [Link]

-

Stark, H. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 22(11), 5698. Available from: [Link]

-

Asakura, K., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6661. Available from: [Link]

-

Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. Retrieved January 15, 2026, from [Link]

-

Wodarski, J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 63(1), 264-279. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2019). Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN105367499A - Preparation method of 2-ethyl-4-methylimidazole.

- Google Patents. (n.d.). US4803281A - Preparation of 4-methylimidazole.

-

MDPI. (2020). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved January 15, 2026, from [Link]

-

MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 15, 2026, from [Link]

-

The Journal of Organic Chemistry. (1995). A Simple and Practical Synthesis of 2-Aminoimidazoles. Retrieved January 15, 2026, from [Link]

Sources

- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylimidazole(693-98-1) 13C NMR [m.chemicalbook.com]

- 9. 4-Methylimidazole(822-36-6) 1H NMR [m.chemicalbook.com]

- 10. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalkinomics.com [chemicalkinomics.com]

Spectroscopic Characterization of 5-methyl-1H-imidazol-2-amine hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-methyl-1H-imidazol-2-amine hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. The structural elucidation of such compounds is fundamental to understanding their reactivity, and intermolecular interactions. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

5-methyl-1H-imidazol-2-amine hydrochloride is the salt form of a substituted 2-aminoimidazole. The protonation of the imidazole ring significantly influences its electronic structure and, consequently, its spectroscopic properties. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification and purity assessment.

Below is a diagram illustrating the chemical structure of 5-methyl-1H-imidazol-2-amine hydrochloride.

Caption: Structure of 5-methyl-1H-imidazol-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-methyl-1H-imidazol-2-amine hydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The protonation of the imidazole ring to form the hydrochloride salt leads to a downfield shift of the ring protons due to the increased positive charge density.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Imidazole-H | ~7.0 - 7.5 | Singlet | 1H | The exact chemical shift can vary depending on the solvent and concentration. In some substituted imidazoles, this proton can appear in the 6.77-7.66 ppm range.[2] |

| -NH₂ | ~7.5 - 8.5 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, temperature, and concentration. The protons are exchangeable with D₂O. |

| Imidazole-NH | ~10.0 - 12.0 | Broad Singlet | 2H | The two N-H protons of the imidazolium ring are expected to be deshielded and may appear as a broad signal. These are also exchangeable with D₂O. |

| -CH₃ | ~2.2 - 2.5 | Singlet | 3H | The methyl group attached to the imidazole ring is expected to be a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum of an amine hydrochloride salt is as follows:

-

Sample Preparation: Weigh approximately 4-5 mg of 5-methyl-1H-imidazol-2-amine hydrochloride and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in a standard 5 mm NMR tube.[1][3] DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, is generally sufficient.

-

-

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (Amidine) | ~150 - 160 | The C2 carbon, bonded to three nitrogen atoms, is expected to be significantly deshielded. In similar 2-aminobenzimidazoles, this carbon appears around 152.92 ppm. |

| C-N (Imidazole) | ~120 - 140 | The C4 and C5 carbons of the imidazole ring. Their chemical shifts are influenced by the methyl and amino substituents. For imidazole moieties, these carbons typically resonate between 124.87-132.43 ppm.[2] |

| -CH₃ | ~10 - 15 | The methyl carbon is expected in the aliphatic region of the spectrum. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Use approximately 20-30 mg of the sample dissolved in 0.5-0.6 mL of a deuterated solvent.[3]

-

Instrumentation: A 100 MHz or higher frequency spectrometer (for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar processing steps as for ¹H NMR. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will exhibit characteristic absorptions for the N-H bonds of the amino and imidazolium groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Imidazolium & Amine) | 3400 - 3000 | Strong, Broad | This region will likely show a broad, complex absorption due to the various N-H stretching vibrations of the protonated amine and imidazole ring. For amine salts, a broad envelope is characteristic.[4] |

| C-H Stretch (Aliphatic & Aromatic) | 3100 - 2850 | Medium | C-H stretching of the methyl group and the imidazole ring. |

| C=N and C=C Stretch (Imidazole Ring) | 1650 - 1550 | Medium to Strong | Ring stretching vibrations. For imidazole derivatives, these bands can be observed in this region.[5] |

| N-H Bend (Amine) | 1650 - 1580 | Medium | The scissoring vibration of the -NH₂ group.[6] |

Experimental Protocol: IR Spectroscopy

For solid samples like hydrochloride salts, the KBr pellet method is a standard and reliable technique.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. For hydrochloride salts, potassium chloride (KCl) can be used to avoid halogen exchange.[7]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 98.08 | This corresponds to the protonated free base (C₄H₈N₃)⁺. In ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. |

| Fragmentation Ions | Varies | Common fragmentation pathways for 2-aminoimidazoles may involve loss of ammonia (NH₃) or cleavage of the imidazole ring. |

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or triple quadrupole).

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion, for instance, m/z 50-500.

-

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the ions. The most abundant peak should correspond to the protonated molecule [M+H]⁺.

Caption: Integrated approach to spectroscopic analysis.

Conclusion

References

-

Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Imidazole hydrochloride. NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]

-

Wu, G. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]

- Watson, D. G. (2015). Pharmaceutical Analysis. Elsevier. (Note: A specific URL to the exact page is not available, but the information regarding KBr/KCl pellet preparation for hydrochloride salts is a standard practice described in such textbooks.)

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

ResearchGate. (2014). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Available at: [Link]

-

Thi, T., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (2017). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Available at: [Link]

-

NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 5-methyl-1H-imidazol-2-amine Hydrochloride: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1H-imidazol-2-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While the specific history of this molecule is not extensively documented, its structural motif, the 2-aminoimidazole scaffold, is prevalent in a variety of biologically active marine natural products. This guide synthesizes the available scientific information to present a detailed account of its probable discovery context, a plausible synthetic route with a step-by-step protocol, its physicochemical properties, and a discussion of its potential applications in drug development based on the known pharmacology of related compounds. This document aims to serve as a foundational resource for researchers exploring the therapeutic utility of this and similar imidazole derivatives.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The imidazole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous biologically indispensable molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The 2-aminoimidazole moiety, in particular, has emerged as a "privileged scaffold" in modern drug discovery. This recognition stems from its prevalence in a diverse array of marine alkaloids, which exhibit a broad spectrum of pharmacological activities.[1] These natural products have inspired the synthesis and investigation of a multitude of 2-aminoimidazole derivatives for various therapeutic applications.

5-methyl-1H-imidazol-2-amine hydrochloride represents a synthetically accessible derivative within this important class of compounds. The methyl substitution at the 5-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets and affecting its metabolic stability and pharmacokinetic profile. This guide will delve into the specifics of this compound, providing a technical framework for its study and application.

Historical Context and Discovery

A precise timeline for the discovery of 5-methyl-1H-imidazol-2-amine hydrochloride is not well-documented in publicly available literature. However, its conceptual origins can be traced back to the broader history of imidazole chemistry and the exploration of marine natural products.

The imidazole ring itself was first synthesized in the 19th century.[1] The subsequent discovery of naturally occurring 2-aminoimidazole-containing alkaloids from marine sponges, such as oroidin and related compounds, in the latter half of the 20th century, sparked significant interest in this chemical class. These marine alkaloids demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of simpler, non-natural derivatives like 5-methyl-1H-imidazol-2-amine likely arose from structure-activity relationship (SAR) studies aimed at understanding the minimal structural requirements for the biological activities observed in the more complex natural products. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for biological testing and pharmaceutical formulation.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of an α-haloketone with guanidine. In this case, the starting material would be a derivative of 2-oxopropanal.

Caption: Hypothetical mechanism of action of 5-methyl-1H-imidazol-2-amine hydrochloride as a sirtuin inhibitor.

The imidazole core of the compound could potentially interact with the active site of sirtuins, competing with the native substrate or cofactor. The methyl group at the 5-position could provide additional hydrophobic interactions or steric hindrance, influencing the compound's potency and selectivity for different sirtuin isoforms. Inhibition of sirtuins can lead to the hyperacetylation of histone and non-histone proteins, ultimately affecting gene expression and inducing cell cycle arrest or apoptosis in cancer cells. [2]

Future Directions and Conclusion

5-methyl-1H-imidazol-2-amine hydrochloride is a relatively simple yet promising molecule within the esteemed class of 2-aminoimidazoles. While its specific discovery and history are not well-defined, its chemical lineage points towards a rich field of medicinal chemistry inspired by marine natural products.

Future research on this compound should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive spectroscopic characterization, would be invaluable to the research community.

-

Broad Biological Screening: A systematic evaluation of its activity against a wide range of biological targets, including various kinases, sirtuins, and microbial strains, is warranted to uncover its full therapeutic potential.

-

Structure-Activity Relationship Studies: The synthesis and testing of analogs with modifications at the methyl position and on the amino group would provide crucial insights into the structural requirements for biological activity.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for its progression as a potential drug candidate.

References

- Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (URL not available)

- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (URL not available)

-

5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem. [Link]

- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine - Benchchem. (URL not available)

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform

- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (URL not available)

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. [Link]

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [Link]

-

Improved synthesis of 2-amino-5-methylthiazole | Semantic Scholar. [Link]

-

Imidazole and its derivatives as potential candidates for drug development - ResearchGate. [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

-

2-Methylimidazole-Assisted Synthesis of Two-Dimensional MOF-5 Catalyst with Enhanced Catalytic Activity for the Knoevenagel Condensation Reaction | Request PDF - ResearchGate. [Link]

-

Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. [Link]

-

2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction - CrystEngComm (RSC Publishing). [Link]

- Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem. (URL not available)

Sources

The Strategic Role of 5-Methyl-1H-imidazol-2-amine Hydrochloride Scaffolds in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 5-methyl-1H-imidazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its hydrochloride salt form enhances solubility and stability, making it an attractive starting point for drug development pipelines. This technical guide provides an in-depth exploration of 5-methyl-1H-imidazol-2-amine hydrochloride, its derivatives, and analogs. We will delve into the synthetic strategies for this core structure and its subsequent derivatization, explore the critical structure-activity relationships (SAR) that govern its biological effects, and discuss its therapeutic potential across various disease areas, including oncology and infectious diseases. This document is intended to be a comprehensive resource, integrating established protocols with mechanistic insights to empower researchers in their quest for novel therapeutics.

Introduction: The 2-Aminoimidazole Moiety as a Cornerstone in Medicinal Chemistry

The 2-aminoimidazole skeleton is a recurring motif in numerous natural products, particularly marine alkaloids, which exhibit a broad spectrum of pharmacological activities.[1] This has inspired medicinal chemists to explore this scaffold for the design of novel therapeutic agents. The 2-aminoimidazole core can be considered a bioisostere of guanidine, acylguanidine, and other functionalities capable of participating in crucial hydrogen bonding interactions with biological targets.[1] The addition of a methyl group at the 5-position of the imidazole ring, as in 5-methyl-1H-imidazol-2-amine, introduces a key structural feature that can influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity for specific targets.

The hydrochloride salt of 5-methyl-1H-imidazol-2-amine is often the preferred form for research and development due to its improved physicochemical properties, such as enhanced aqueous solubility and stability, which are critical for formulation and in vitro/in vivo studies.

Synthesis of the 5-Methyl-1H-imidazol-2-amine Hydrochloride Core

The synthesis of the 5-methyl-1H-imidazol-2-amine scaffold and its subsequent conversion to the hydrochloride salt is a critical first step in the development of its derivatives. While various methods for the synthesis of 2-aminoimidazoles have been reported, a common and effective approach involves the cyclization of a suitable precursor. The following protocol is a representative method.

General Synthetic Workflow

The synthesis of 2-aminoimidazole derivatives can be achieved through various routes. A general and efficient approach involves a multicomponent reaction, for example, using 2-aminoimidazoles, aldehydes, and isocyanides catalyzed by a Lewis acid like zirconium(IV) chloride.[2] For the specific synthesis of a 5-methyl substituted 2-aminoimidazole, a common strategy involves the reaction of a substituted phenylenediamine with glycine.[3]

Caption: General workflow for the synthesis of 5-methyl-2-aminoimidazole derivatives and their hydrochloride salts.

Detailed Experimental Protocol: Synthesis of a 5-Methyl-2-aminobenzimidazole Derivative

This protocol is adapted from a literature procedure for a related benzimidazole derivative and illustrates the key steps that can be modified for the synthesis of 5-methyl-1H-imidazol-2-amine.[3]

Step 1: Cyclization to form the 2-aminobenzimidazole core

-

In a round-bottom flask, add 4N HCl (8 volumes).

-

To the acid, add 5-methyl-1,2-phenylenediamine (1 molar equivalent) and glycine (1.1 molar equivalents) at room temperature.

-

Heat the reaction mixture to 95-100 °C and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the reaction mixture to neutral using a 20% NaOH solution, which will cause the product to precipitate.

-

Cool the mixture to 0-5 °C and stir for 1 hour.

-

Filter the solid product and wash it with water (2 volumes).

-

The crude product, (5-methyl-1H-benzo[d]imidazol-2-yl)methanamine, can be purified by column chromatography using a hexane:ethyl acetate (7:3) solvent system.[3]

Step 2: Formation of the Hydrochloride Salt

A general procedure for forming the hydrochloride salt of an amino-imidazole derivative is described in a patent for a related compound.[4]

-

Dissolve the purified 5-methyl-2-aminoimidazole derivative in a suitable solvent such as methanol.

-

To this solution, add a solution of hydrochloric acid in a solvent like acetone dropwise.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate can be collected by filtration and washed with a non-polar solvent like acetone.

-

The final product, 5-methyl-1H-imidazol-2-amine hydrochloride, should be dried under vacuum.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 5-methyl-1H-imidazol-2-amine scaffold provides multiple points for chemical modification to explore the structure-activity relationship and optimize for desired biological activity. The key positions for derivatization are the 2-amino group and the N-1 and N-3 positions of the imidazole ring.

Key Derivatization Points and their Impact on Biological Activity

Caption: Key derivatization points on the 5-methyl-1H-imidazol-2-amine scaffold and their influence on biological properties.

SAR in Anticancer Applications

Derivatives of the 2-aminoimidazole scaffold have shown significant promise as anticancer agents. The mechanism of action often involves the inhibition of key cellular processes like cell cycle progression and angiogenesis.

-

Substitution on the Imidazole Ring: The presence and position of substituents on the imidazole ring can dramatically affect anticancer activity. For instance, in a series of 2,5-disubstituted benzimidazoles, specific substitutions were found to be crucial for activity against various cancer cell lines.[5]

-

Derivatization of the 2-Amino Group: Modification of the 2-amino group is a common strategy to enhance potency. For example, the synthesis of N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives has yielded compounds with significant antibacterial activity, a principle that can be extended to anticancer drug design.[3]

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |

| 12u | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | 5-substituted pyrimidine | Various cancer cell lines | 0.007 (for CDK9 inhibition) | [6] |

| Compound 26 | EF24 analog | Three methoxy groups | Lung cancer cell lines | Potent cytotoxicity | [7] |

| 2-aminobenzothiazole analog | 2-aminobenzothiazole | N-propyl imidazole | S. aureus | 2.9 | [8] |

SAR in Antimicrobial Applications

The 2-aminoimidazole scaffold is also a promising starting point for the development of novel antimicrobial agents, particularly against drug-resistant bacteria.

-

Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, which can be tuned by derivatization, is a critical factor for its ability to penetrate bacterial cell membranes.

-

Target-Specific Interactions: The specific nature of the substituents determines the molecule's ability to interact with bacterial targets, such as enzymes involved in cell wall synthesis or DNA replication. For example, 5-nitroimidazole derivatives are known to be activated by reduction of the nitro group to form radical species that are toxic to anaerobic bacteria.[9][10]

Table 2: Antimicrobial Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound ID | Core Structure | Target Organism | MIC (µg/mL) | Reference |

| 5c, 5e | 2,5-disubstituted benzoxazole/benzimidazole | Bacillus subtilis | 3.12 | [5] |

| 5e, 6a, 6e | 2,5-disubstituted benzoxazole/benzimidazole | Pseudomonas aeruginosa | Significant activity | [5] |

| Nitrosoimidazole analogs | 1-methyl-4-phenyl-5-nitrosoimidazole | E. coli | More bactericidal than nitro analogs | [9] |

Therapeutic Potential and Future Directions

The versatility of the 5-methyl-1H-imidazol-2-amine scaffold makes it a valuable platform for the development of a wide range of therapeutic agents.

Oncology

The ability of 2-aminoimidazole derivatives to inhibit key kinases and other proteins involved in cancer progression makes them attractive candidates for anticancer drug discovery. Future research should focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets of active compounds.

-

Combination Therapies: Investigating the synergistic effects of 5-methyl-2-aminoimidazole derivatives with existing chemotherapeutic agents.

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical potential.

Infectious Diseases

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The 5-methyl-1H-imidazol-2-amine core offers a promising starting point for the development of novel antibacterial and antifungal agents. Key areas for future exploration include:

-

Broad-Spectrum Activity: Designing derivatives with activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria.

-

Novel Mechanisms of Action: Identifying compounds that act on novel bacterial targets to overcome existing resistance mechanisms.

-

Anti-biofilm Activity: Developing derivatives that can disrupt or prevent the formation of bacterial biofilms, which are a major contributor to chronic infections.

Conclusion

The 5-methyl-1H-imidazol-2-amine hydrochloride scaffold is a cornerstone of modern medicinal chemistry, offering a rich platform for the design and synthesis of novel therapeutic agents. Its inherent biological activity, coupled with the potential for diverse chemical modifications, makes it a highly attractive starting point for drug discovery programs targeting a wide range of diseases. The synthetic protocols and structure-activity relationships discussed in this guide provide a solid foundation for researchers to build upon. By leveraging these insights and employing rational drug design principles, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

- Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (URL: )

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (URL: [Link])

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (URL: [Link])

-

Aminoimidazolylmethyluracil analogues as potent inhibitors of thymidine phosphorylase and their bioreductive nitroimidazolyl prodrugs. (URL: [Link])

-

Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (URL: [Link])

-

Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. (URL: [Link])

-

Structure-activity relationship analysis of different substitutions on... | Download Scientific Diagram. (URL: [Link])

- EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses. (URL: )

-

A Simple and Practical Synthesis of 2-Aminoimidazoles | The Journal of Organic Chemistry. (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (URL: [Link])

-

(PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. (URL: [Link])

- 1H-imidazole-5-carboxylic acid derivatives - P

- WO2014177977A1 - Imidazo-triazine deriv

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (URL: [Link])

-

The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. (URL: [Link])

-

Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (URL: [Link])

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL: [Link])

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (URL: [Link])

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL: [Link])

- US4154738A - Imidazole derivatives and intermediates in their prepar

-

2-Aminoimidazoles in medicinal chemistry. (URL: [Link])

-

Structure–activity relationships of the synthesized compounds 9–19. (URL: [Link])

-

Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. (URL: [Link])

-

Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (URL: [Link])

-

Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives | Journal of Medicinal Chemistry. (URL: [Link])

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (URL: [Link])

-

(PDF) 5-Nitroimidazole derivatives and their antimicrobial activity. (URL: [Link])

Sources

- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarse.com [ijarse.com]

- 4. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 5. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]